molecular formula C19H23FN4O2S2 B4809893 N-[5-(BUTAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE

N-[5-(BUTAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4809893
M. Wt: 422.5 g/mol
InChI Key: CQNRBMKVBYKOAM-UHFFFAOYSA-N
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Description

N-[5-(BUTAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(BUTAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Introduction of the Butan-2-ylsulfanyl Group: This step involves the alkylation of the thiadiazole ring with butan-2-ylsulfanyl chloride in the presence of a base.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction.

    Addition of the Fluorobenzoyl Group: The final step involves the acylation of the piperidine ring with 2-fluorobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the piperidine ring.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Substituted derivatives at the fluorobenzoyl group.

Scientific Research Applications

N-[5-(BUTAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(BUTAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-BUTAN-2-YLSULFANYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
  • N-[5-(BUTAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(FURAN-2-YLCARBONYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-[5-(BUTAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2S2/c1-3-12(2)27-19-23-22-18(28-19)21-16(25)13-8-10-24(11-9-13)17(26)14-6-4-5-7-15(14)20/h4-7,12-13H,3,8-11H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNRBMKVBYKOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(BUTAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[5-(BUTAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 3
N-[5-(BUTAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[5-(BUTAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-[5-(BUTAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[5-(BUTAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE

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